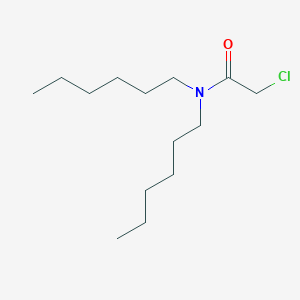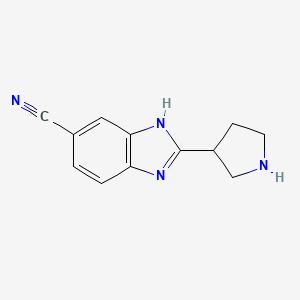
2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile is a heterocyclic compound that combines the structural features of pyrrolidine and benzimidazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with a pyrrolidine derivative under acidic or basic conditions to form the benzimidazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines.
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and benzimidazole-2-thione.
Uniqueness: 2-Pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile is unique due to the combination of the pyrrolidine and benzimidazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H12N4 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-pyrrolidin-3-yl-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C12H12N4/c13-6-8-1-2-10-11(5-8)16-12(15-10)9-3-4-14-7-9/h1-2,5,9,14H,3-4,7H2,(H,15,16) |
Clave InChI |
BXOBLFASLLURRN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NC3=C(N2)C=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-Phenylcyclopropyl)thiazolo[5,4-b]pyridine](/img/structure/B8744093.png)
![1,3,3-Trimethyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B8744098.png)
![10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8744113.png)
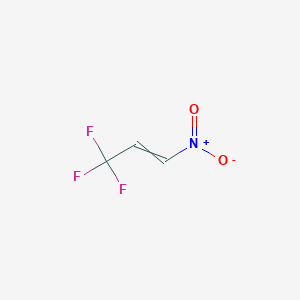
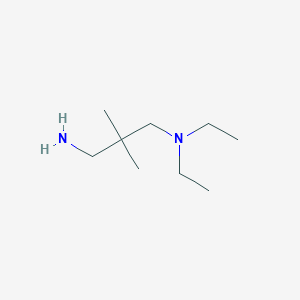

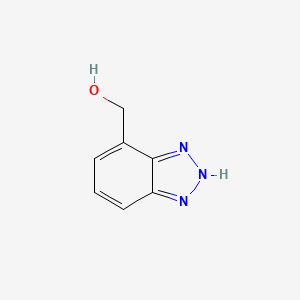

![2,4-Bis[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8744144.png)

![6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane](/img/structure/B8744202.png)

